molecular formula C14H21ClN2 B1597045 [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine CAS No. 672309-96-5

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Cat. No. B1597045
M. Wt: 252.78 g/mol
InChI Key: SXIGBNTVTDFFML-UHFFFAOYSA-N
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Description

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is a chemical compound that has been extensively studied due to its potential use in scientific research. Also known as CPMP, it is a selective norepinephrine-dopamine reuptake inhibitor (NDRI) that has been shown to have a range of biochemical and physiological effects.

Mechanism Of Action

CPMP selectively inhibits the reuptake of norepinephrine and dopamine, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration leads to an enhancement of their effects on post-synaptic receptors. The exact mechanism of action of CPMP is not fully understood, but it is thought to involve the binding of CPMP to the norepinephrine and dopamine transporters.

Biochemical And Physiological Effects

CPMP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the prefrontal cortex, which is thought to be responsible for its effects on attention and cognitive function. CPMP has also been shown to increase the activity of the mesolimbic dopamine system, which is thought to be responsible for its effects on reward and motivation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CPMP in lab experiments is its selectivity for norepinephrine and dopamine transporters. This allows for the selective manipulation of these neurotransmitter systems without affecting other neurotransmitter systems. However, one limitation of using CPMP is its potential for abuse. CPMP has been shown to have stimulant properties, which can lead to addiction and abuse.

Future Directions

There are several future directions for research on CPMP. One area of interest is the development of new compounds that are more selective for either norepinephrine or dopamine transporters. This would allow for the selective manipulation of these neurotransmitter systems without affecting the other system. Another area of interest is the development of CPMP analogs that have improved pharmacokinetic properties. This would allow for more precise dosing and reduce the potential for abuse. Finally, there is a need for further research on the long-term effects of CPMP use, particularly in relation to addiction and abuse.

Scientific Research Applications

CPMP has been used extensively in scientific research due to its ability to selectively inhibit the reuptake of norepinephrine and dopamine. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. CPMP has been used in studies related to depression, attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.

properties

IUPAC Name

1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12/h4-6,11,14,16H,2-3,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIGBNTVTDFFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374054
Record name [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

CAS RN

672309-96-5
Record name α-(3-Chlorophenyl)-N-methyl-1-pyrrolidinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672309-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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